molecular formula C8H10Cl2O B187179 3-tert-Butyl-4,4-dichlorocyclobut-2-en-1-one CAS No. 112381-31-4

3-tert-Butyl-4,4-dichlorocyclobut-2-en-1-one

Cat. No. B187179
M. Wt: 193.07 g/mol
InChI Key: QXJAWHVGZAFUOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-tert-Butyl-4,4-dichlorocyclobut-2-en-1-one is a chemical compound that has been studied extensively in the field of organic chemistry. It is commonly referred to as tBDCB and is known for its unique properties, which make it a valuable tool in scientific research. In

Scientific Research Applications

TBDCB has been widely used in scientific research as a building block for the synthesis of various compounds. It has been utilized in the synthesis of natural products, pharmaceuticals, and agrochemicals. Additionally, tBDCB has been employed in the development of new synthetic methodologies, such as the use of cyclobutene intermediates in organic synthesis.

Mechanism Of Action

The mechanism of action of tBDCB is based on its ability to act as a dienophile in Diels-Alder reactions. This reaction involves the formation of a cyclic adduct between a diene and a dienophile. tBDCB is a highly reactive dienophile due to the electron-withdrawing nature of the trichloroacetyl group, which makes it an ideal candidate for this type of reaction.

Biochemical And Physiological Effects

Due to the lack of research on the biochemical and physiological effects of tBDCB, little is known about its potential impact on living organisms. However, it is important to note that tBDCB is not intended for human consumption and should only be used in a laboratory setting.

Advantages And Limitations For Lab Experiments

One of the biggest advantages of tBDCB is its high reactivity, which makes it a valuable tool in synthetic chemistry. Additionally, the unique properties of tBDCB make it a useful building block for the synthesis of various compounds. However, the limitations of tBDCB include its high cost and limited availability, which can make it difficult to obtain in large quantities.

Future Directions

There are several future directions for the study of tBDCB. One potential area of research is the development of new synthetic methodologies that utilize tBDCB as a building block. Additionally, further studies on the biochemical and physiological effects of tBDCB could provide valuable insights into its potential impact on living organisms. Finally, the synthesis of new compounds using tBDCB could lead to the discovery of novel drugs or agrochemicals.

Synthesis Methods

The synthesis of tBDCB involves the reaction of tert-butyl acetylene with trichloroacetyl chloride in the presence of a base catalyst such as potassium carbonate. The reaction results in the formation of 3-tert-butyl-4,4-dichlorocyclobut-2-en-1-one, which can be purified through various methods such as column chromatography or recrystallization.

properties

CAS RN

112381-31-4

Product Name

3-tert-Butyl-4,4-dichlorocyclobut-2-en-1-one

Molecular Formula

C8H10Cl2O

Molecular Weight

193.07 g/mol

IUPAC Name

3-tert-butyl-4,4-dichlorocyclobut-2-en-1-one

InChI

InChI=1S/C8H10Cl2O/c1-7(2,3)5-4-6(11)8(5,9)10/h4H,1-3H3

InChI Key

QXJAWHVGZAFUOU-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=O)C1(Cl)Cl

Canonical SMILES

CC(C)(C)C1=CC(=O)C1(Cl)Cl

synonyms

3-tert-butyl-4,4-dichlorocyclobut-2-enone

Origin of Product

United States

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